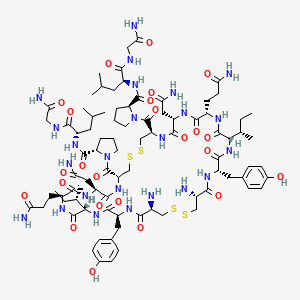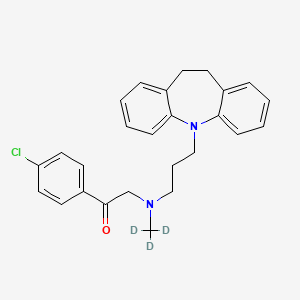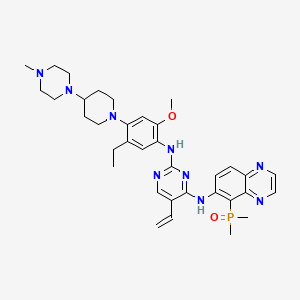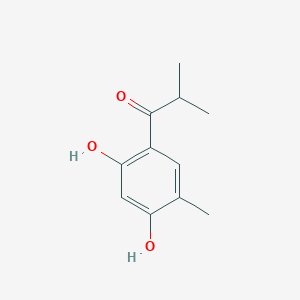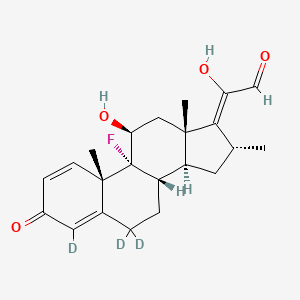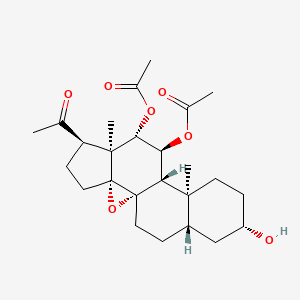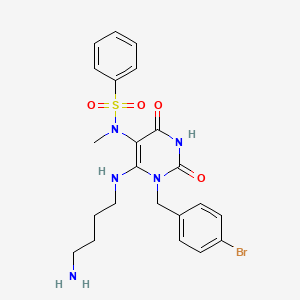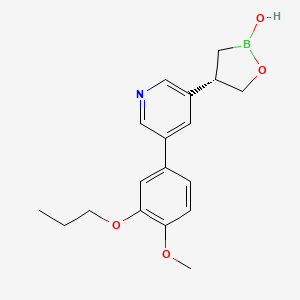![molecular formula C16H13F6N5O B15143874 (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Sitagliptin-d4 is a deuterated form of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The deuterium atoms in (Rac)-Sitagliptin-d4 replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Sitagliptin-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the Sitagliptin core structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of (Rac)-Sitagliptin-d4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Sitagliptin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new compounds with different properties.
Scientific Research Applications
(Rac)-Sitagliptin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Sitagliptin.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity and metabolism of Sitagliptin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the impact of deuterium on the efficacy and safety of Sitagliptin.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems to enhance the therapeutic potential of Sitagliptin.
Mechanism of Action
(Rac)-Sitagliptin-d4 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release. The molecular targets involved include the DPP-4 enzyme and the incretin hormones, which play a crucial role in glucose homeostasis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Rac)-Sitagliptin-d4 include other DPP-4 inhibitors such as:
Sitagliptin: The non-deuterated form of (Rac)-Sitagliptin-d4.
Vildagliptin: Another DPP-4 inhibitor with a different chemical structure.
Saxagliptin: A DPP-4 inhibitor with a distinct mechanism of action.
Uniqueness
The uniqueness of (Rac)-Sitagliptin-d4 lies in its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated Sitagliptin. This modification can lead to improved therapeutic outcomes and reduced side effects, making it a valuable compound in the treatment of type 2 diabetes.
Properties
Molecular Formula |
C16H13F6N5O |
|---|---|
Molecular Weight |
409.32 g/mol |
IUPAC Name |
(Z)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one |
InChI |
InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-/i1D2,2D2 |
InChI Key |
RLSFDUAUKXKPCZ-GPBXNQQSSA-N |
Isomeric SMILES |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C(/CC3=CC(=C(C=C3F)F)F)\N)([2H])[2H])[2H] |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


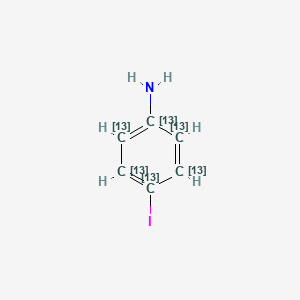
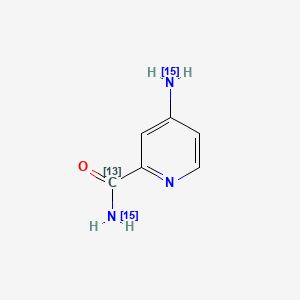
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)

![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
